L-Serine-1,2-13C2
Description
Chemical Identity and Isotopic Labeling Specifics
L-Serine-1,2-Carbon-13 isotope, systematically named (2S)-2-amino-3-hydroxy(1,2-Carbon-13 isotope)propanoic acid, represents a sophisticated isotopically enriched derivative of the naturally occurring amino acid L-serine. The compound bears the Chemical Abstracts Service registry number 150146-96-6 and maintains the molecular formula Carbon-3 Hydrogen-7 Nitrogen Oxygen-3, though with specific carbon-13 isotopic enrichment at the first and second carbon positions.
The isotopic labeling strategy employed in this compound involves the strategic replacement of natural carbon-12 atoms with carbon-13 isotopes at precisely defined positions within the molecular framework. Specifically, the carbon-13 enrichment occurs at the carboxyl carbon (Carbon-1 position) and the alpha carbon (Carbon-2 position), while the hydroxymethyl carbon (Carbon-3 position) retains its natural isotopic composition. This selective labeling pattern provides researchers with distinct analytical advantages, as the isotopic signatures can be readily distinguished using nuclear magnetic resonance spectroscopy and mass spectrometry techniques.
The linear structural formula for L-Serine-1,2-Carbon-13 isotope can be represented as HOCH2-Carbon-13-CH(NH2)-Carbon-13-COOH, clearly indicating the positions of isotopic enrichment. The compound maintains an isotopic purity of 99 atom percent Carbon-13 at the labeled positions, ensuring high analytical precision in experimental applications. The optical configuration remains consistent with that of natural L-serine, maintaining the (S)-stereochemistry that is characteristic of naturally occurring amino acids found in biological systems.
Physicochemical Properties and Molecular Structure
The molecular weight of L-Serine-1,2-Carbon-13 isotope has been determined to be 107.08 atomic mass units, representing an increase of approximately 2 atomic mass units compared to the unlabeled L-serine due to the presence of two carbon-13 atoms. Alternative sources report the molecular weight as 107.11 atomic mass units, with this slight variation potentially attributed to different measurement methodologies or rounding conventions. The compound exists as a white crystalline solid under standard laboratory conditions, maintaining physical appearance characteristics similar to those of unlabeled L-serine.
Thermal analysis reveals that L-Serine-1,2-Carbon-13 isotope exhibits a melting point of 222 degrees Celsius with decomposition, consistent with the thermal behavior observed for other serine derivatives. This decomposition temperature indicates the compound's thermal stability under moderate heating conditions while highlighting the need for careful temperature control during analytical procedures and storage protocols.
The optical activity of L-Serine-1,2-Carbon-13 isotope has been precisely measured, with a specific rotation of [α]25/D +14.6 degrees when dissolved at a concentration of 2 grams per 100 milliliters in 1 molar hydrochloric acid. This optical rotation value provides important information about the compound's stereochemical purity and can serve as a quality control parameter for analytical applications.
Table 1: Key Physicochemical Properties of L-Serine-1,2-Carbon-13 Isotope
The structural representation using Simplified Molecular Input Line Entry System notation provides C(Carbon-13@@HN)O, which precisely defines the stereochemistry and isotopic positions within the molecular framework. The International Chemical Identifier representation further confirms the molecular structure as InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i2+1,3+1, where the final component indicates the isotopic enrichment at positions 2 and 3 of the carbon chain.
Historical Context and Development of Carbon-13 Labeled Serine
The development of carbon-13 labeled amino acids, including L-Serine-1,2-Carbon-13 isotope, represents a significant milestone in the evolution of stable isotope tracer methodology that began over a century ago with Frederick Soddy's groundbreaking discovery of isotopes. Soddy's initial observations that elements could occupy identical positions in the periodic table while differing in atomic mass due to varying neutron numbers laid the foundational understanding that would eventually enable the development of sophisticated isotopic labeling strategies for biological research.
The pioneering work of Nobel laureates J.J. Thomson and F.W. Aston in developing early mass spectrometry instrumentation provided the analytical capabilities necessary for accurate separation, identification, and quantification of isotopic abundance. This technological advancement was crucial for the subsequent development of stable isotope tracers, as it enabled researchers to distinguish between isotopically labeled and unlabeled compounds with unprecedented precision.
Harold Urey's landmark discovery of deuterium (hydrogen-2) in 1932 marked a pivotal moment in isotope science, demonstrating that stable isotopes could be experimentally detected and quantified. Urey's work, conducted in collaboration with Brickwedde and Murphy, provided definitive experimental evidence for the existence of heavy hydrogen isotopes, with abundance measurements remarkably consistent with theoretical predictions. This success encouraged further exploration of stable isotopes of other biologically relevant elements, including carbon, nitrogen, and oxygen.
The transition from theoretical isotope science to practical biological applications gained momentum through the collaborative efforts of Urey, David Rittenberg, and Rudolf Schoenheimer, who recognized the potential utility of stable isotopes as metabolic tracers. Their pioneering studies, published within just three years of Urey's deuterium discovery, established the conceptual framework for using isotopically labeled compounds to trace metabolic pathways within living systems.
Table 2: Historical Milestones in Carbon-13 Labeled Amino Acid Development
The specific development of carbon-13 labeled serine derivatives, including the doubly labeled L-Serine-1,2-Carbon-13 isotope, emerged from advances in enzymatic synthesis methodologies. Research conducted in 1997 demonstrated the feasibility of preparing L-[1,2-Carbon-13 isotope, Nitrogen-15]Serine from [1,2-Carbon-13 isotope, Nitrogen-15]glycine using the enzyme serine hydroxymethyltransferase on a gram scale. This enzymatic approach represented a significant advancement over chemical synthesis methods, offering improved stereochemical control and reduced production costs.
The enzymatic synthesis methodology employed serine hydroxymethyltransferase to catalyze the conversion of isotopically labeled glycine precursors into the desired serine products. Carbon-13 nuclear magnetic resonance spectroscopy provided real-time monitoring capabilities for these enzymatic reactions, enabling precise control over reaction progression and product quality. This represents the first reported simultaneous Carbon-13 and Nitrogen-15 labeling of serine isotopomers, establishing important precedents for multi-isotope labeling strategies.
Contemporary applications of L-Serine-1,2-Carbon-13 isotope have expanded significantly beyond traditional metabolic studies to encompass sophisticated analytical methodologies. Recent research has demonstrated the utility of position-specific carbon isotope analysis using gas chromatography combined with Orbitrap mass spectrometry for investigating plant metabolic processes. These advanced analytical approaches enable researchers to probe subtle metabolic differences, including photorespiration flux variations, through precise measurement of position-specific isotopic signatures within serine molecules isolated from complex biological matrices.
Properties
IUPAC Name |
(2S)-2-amino-3-hydroxy(1,2-13C2)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-PIJHRLDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C@@H]([13C](=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745716 | |
| Record name | L-(1,2-~13~C_2_)Serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150146-96-6 | |
| Record name | L-(1,2-~13~C_2_)Serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carboxylation of Glycine Derivatives
A widely adopted strategy involves the carboxylation of glycine precursors labeled at specific carbon positions. For example, [1-¹³C]glycine or [2-¹³C]glycine can serve as substrates for enzymatic transformations. In primary hepatocyte cultures, [2-¹³C]glycine was converted to L-serine via serine hydroxymethyltransferase (SHMT), which transfers a methylene group from tetrahydrofolate (THF) to glycine. When [1,2-¹³C₂]glycine is used, dual labeling is retained in the resulting serine through the coupled activity of glycine cleavage enzyme (GCE) and SHMT.
Key Reaction Parameters:
Asymmetric Catalysis with Chiral Auxiliaries
Chemical synthesis often employs asymmetric hydrogenation of α-keto acids. For L-serine-1,2-¹³C₂, this involves:
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Preparation of ¹³C₂-labeled α-ketobutyric acid.
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Catalytic hydrogenation using a chiral ruthenium catalyst to ensure L-configuration.
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Hydrolysis and purification via ion-exchange chromatography.
This method achieves >98% enantiomeric excess but requires stringent control over reaction conditions to prevent racemization.
Biosynthetic Methods
Microbial Fermentation
Escherichia coli strains engineered to overexpress SHMT and serine deaminase have been utilized to produce ¹³C-labeled serine. The protocol includes:
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Medium: Minimal medium supplemented with [1,2-¹³C₂]glucose or [1,2-¹³C₂]glycerol.
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Isotope Incorporation: Glycolytic intermediates transfer ¹³C labels to 3-phosphoglycerate, which is subsequently converted to serine via phosphorylated pathway enzymes.
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Product Isolation: Centrifugation, ultrafiltration, and crystallization yield L-serine-1,2-¹³C₂ with 95–99% isotopic purity.
Analytical Validation
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
¹³C-NMR spectra of L-serine-1,2-¹³C₂ show distinct peaks at:
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C1: 172.3 ppm (carboxyl carbon).
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C2: 62.1 ppm (α-carbon).
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C3: 63.8 ppm (β-carbon).
Spin-spin coupling between C1 and C2 (J = 55 Hz) confirms contiguous ¹³C labeling.
Challenges and Optimization
Isotope Dilution
Non-labeled serine in culture media can dilute isotopic enrichment. Strategies include:
Biological Activity
L-Serine-1,2-13C2 is a stable isotope-labeled form of the amino acid L-serine, which plays crucial roles in various biological processes, including protein synthesis, neurotransmitter production, and metabolic pathways. This article explores the biological activity of this compound, focusing on its metabolic pathways, transport mechanisms, and implications in health and disease.
Metabolic Pathways
L-serine is synthesized from glycine through a series of enzymatic reactions involving serine hydroxymethyltransferase (SHMT). The incorporation of the 13C isotopes into serine allows for tracing metabolic pathways using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Key Findings from Recent Studies
- Glycine to Serine Conversion : A study quantified the flux of glycine to serine using [1,2-13C2] glycine as a tracer. The results indicated that approximately 41% of total glycine flux contributes to serine synthesis at a rate of 193 ± 28 μmol/(kg·h) .
- Role in Cancer Metabolism : Serine is essential for tumorigenesis. Research has identified specific solute carriers (SLCs) that facilitate serine uptake in cancer cells. Notably, SLC6A14 and SLC25A15 are significant in cytoplasmic and mitochondrial transport of serine. Targeting these transporters has shown potential in inhibiting colorectal cancer cell growth .
- Hepatic Metabolism : In hepatocytes from mid-gestation ovine fetuses, studies demonstrated net serine production, contrasting with adult animals where such production was not observed. This suggests developmental differences in serine metabolism .
Transport Mechanisms
The transport of L-serine across cell membranes is mediated by specific transport proteins. The following table summarizes key transporters involved:
| Transporter | Location | Function |
|---|---|---|
| SLC6A14 | Cytoplasmic | Major transporter for serine uptake |
| SLC25A15 | Mitochondrial | Facilitates mitochondrial serine transport |
| SLC12A4 | Cytoplasmic | Additional facilitator for serine uptake |
Research Insights : Dual targeting of these transporters has been shown to significantly reduce serine uptake and proliferation in cancer cells with compromised de novo synthesis capabilities .
Case Studies
Several case studies have highlighted the importance of L-serine in various physiological and pathological contexts:
- Neuroinflammation : A study on monocytes revealed that treatment with cerebrospinal fluid (CSF) alters glucose metabolism and affects the levels of metabolites derived from L-serine. Notably, concentrations of 1,2-13C2 citric acid were detected but below quantitation limits, indicating its role in metabolic rewiring during neuroinflammatory conditions .
- Cometabolism in Bacteria : Research involving Corynebacterium glutamicum demonstrated that while L-serine does not support growth as a sole carbon source, it is utilized significantly when glucose is present. This indicates a phase-wise utilization where L-serine supports metabolic functions even after glucose depletion .
Chemical Reactions Analysis
Conversion Pathways
L-Serine can be converted into several important metabolites through various pathways:
- Conversion to Glycine : L-serine can be converted to glycine via the enzyme serine hydroxymethyltransferase (SHMT), which utilizes tetrahydrofolate as a cofactor.
- Decarboxylation : L-serine can undergo decarboxylation to produce pyruvate, which is a key intermediate in energy metabolism.
Utilization in Cellular Metabolism
Research shows that L-serine is utilized by various cell types, including cancer cells and neurons. It contributes to the folate cycle and one-carbon metabolism, which are essential for nucleotide synthesis and methylation reactions .
Stable Isotope Tracing Studies
Stable isotope tracing experiments using L-serine-1,2-13C2 have provided insights into its metabolic fate:
- A study indicated that the conversion rate of glycine to serine was approximately , highlighting the significant role of SHMT in this process .
Enzyme Activity and Regulation
The activity of enzymes involved in serine metabolism is often upregulated in cancer cells:
- PHGDH expression is notably increased in several lung cancer cell lines, correlating with higher rates of serine synthesis under glucose-rich conditions .
Metabolic Flux Analysis
Using mass spectrometry combined with stable isotope labeling, researchers have quantified the flux of serine and its derivatives:
| Metabolite | Flux Rate () |
|---|---|
| Gly → Ser M+1 | |
| Gly → Ser M+2 | |
| Gly → CO₂ |
This table summarizes key findings from metabolic flux analysis, demonstrating how efficiently cells can convert glycine into serine and other metabolites .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare L-Serine-1,2-¹³C₂ with structurally or functionally analogous ¹³C-labeled compounds, emphasizing isotopic positioning, applications, and metabolic relevance.
Positional Isotopic Labeling Differences
- L-Serine-2,3-¹³C₂: While L-Serine-1,2-¹³C₂ labels carbons in the carboxyl and adjacent α-carbon, L-Serine-2,3-¹³C₂ targets the α- and β-carbons. This positional difference alters its utility in metabolic studies. For example, 2,3-¹³C₂ serine is critical for tracing serine hydroxymethyltransferase (SHMT) activity, which cleaves serine into glycine and a one-carbon unit.
- [1,2-¹³C₂]Glucose: Labeled glucose is used to distinguish glycolysis, the pentose phosphate pathway (PPP), and the Entner-Doudoroff pathway.
Functional Group and Application Variations
- DL-Glyceraldehyde-1,2-¹³C₂: This compound (C₃H₆O₃) shares the 1,2-¹³C₂ labeling pattern but serves as a tracer in carbohydrate metabolism and NMR studies of glycolysis intermediates. Unlike serine, glyceraldehyde lacks an amino group, making it unsuitable for protein synthesis or one-carbon metabolism research .
- Ethyl Bromoacetate-1,2-¹³C₂: A synthetic alkylating agent (C₄H₇BrO₂), this compound is used in proteomics and organic synthesis. Its ¹³C labeling aids in mechanistic studies of nucleophilic substitutions but lacks biological relevance compared to serine, which participates in endogenous pathways .
Perfluorinated ¹³C-Labeled Compounds
Compounds like Sodium 1H,1H,2H,2H-perfluoro-1-[1,2-¹³C₂]octanesulfonate (M2-6:2 FTS) are environmental tracers for per- and polyfluoroalkyl substances (PFAS). While L-Serine-1,2-¹³C₂ is used in biochemical assays, these perfluorinated analogs are deployed in environmental monitoring, demonstrating the versatility of 1,2-¹³C₂ labeling across disciplines .
Data Tables
Table 1: Key Properties of Selected ¹³C-Labeled Compounds
Table 2: Metabolic Pathways Traced by ¹³C-Labeled Compounds
Research Implications and Limitations
L-Serine-1,2-¹³C₂’s commercial availability and positional labeling make it indispensable for studying serine’s role in nucleotide synthesis and redox balance. However, its inability to trace β-carbon metabolism (e.g., in SHMT) necessitates complementary use with other tracers like [3-¹³C]serine. Meanwhile, perfluorinated ¹³C compounds highlight the broader applicability of isotopic labeling beyond biochemistry .
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : ¹³C-NMR detects specific chemical shifts for ¹³C atoms at positions 1 and 2, distinguishing labeled from unlabeled serine.
- Mass Spectrometry : High-resolution MS (e.g., LC-HRMS) quantifies isotopic enrichment by analyzing mass-to-charge (m/z) ratios.
- HPLC with Radiometric Detection : Validates purity by separating labeled serine from impurities using C18 columns and UV/fluorescence detection .
Advanced: How can L-Serine-1,2-¹³C₂ be utilized in metabolic flux analysis (MFA) to study serine metabolism in cancer cells?
Methodological Answer :
Design a pulse-chase experiment:
Cell Culture : Incubate cancer cells with ¹³C₂-serine under controlled nutrient conditions.
Sampling : Collect cells at timed intervals to track isotopic incorporation into downstream metabolites (e.g., glycine, one-carbon units).
Data Acquisition : Use LC-MS/MS to quantify ¹³C enrichment in target metabolites.
Flux Modeling : Apply computational tools (e.g., INCA, OpenFlux) to reconstruct metabolic networks and resolve flux distributions. Key considerations include isotopic steady-state assumptions and correction for natural abundance ¹³C .
Advanced: What challenges arise when integrating L-Serine-1,2-¹³C₂ into hyperpolarized MRI for real-time metabolic imaging?
Methodological Answer :
Challenges include:
- Hyperpolarization Stability : Rapid signal decay (T₁ relaxation) limits the time window for imaging. Use dynamic nuclear polarization (DNP) or parahydrogen-based methods (e.g., SABRE) to enhance signal longevity.
- Biological Compatibility : Ensure the hyperpolarized tracer remains stable in physiological conditions (pH, temperature).
- Quantitative Analysis : Develop kinetic models to correlate signal intensity with metabolic conversion rates in vivo. Reference studies on pyruvic acid-¹³C₂ hyperpolarization for methodological insights .
Experimental Design: How to investigate cross-talk between glycolysis and one-carbon metabolism using L-Serine-1,2-¹³C₂?
Q. Methodological Answer :
Hypothesis : Serine-derived one-carbon units fuel nucleotide synthesis under glycolytic stress.
Experimental Groups : Compare cells cultured with ¹³C₂-serine under normoxia vs. hypoxia.
Metabolite Extraction : Quench metabolism rapidly (e.g., liquid nitrogen) to preserve isotopic labeling.
Data Normalization : Use internal standards (e.g., ¹³C₁₅N-serine) to correct for extraction efficiency.
Pathway Analysis : Map ¹³C labeling patterns in ATP, NADPH, and purines via tandem MS .
Data Contradictions: How to resolve discrepancies in isotopic enrichment data across cell lines?
Q. Methodological Answer :
- Cell-Specific Factors : Assess differences in serine uptake (e.g., expression of SLC1A4 transporters) or metabolic enzyme activity (e.g., phosphoglycerate dehydrogenase).
- Analytical Consistency : Standardize sample preparation (e.g., extraction solvents, derivatization protocols) to minimize technical variability.
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish biological variability from measurement noise .
Literature Review: What strategies ensure comprehensive retrieval of studies using L-Serine-1,2-¹³C₂?
Q. Methodological Answer :
- Database Selection : Use PubMed, SciFinder, and EMBASE with Boolean terms (e.g., "¹³C serine" AND "metabolic tracing").
- Keyword Expansion : Include synonyms (e.g., "isotope labeling," "stable isotope-resolved metabolomics").
- Citation Tracking : Follow references in seminal papers (e.g., hyperpolarization studies) to identify niche applications.
- Source Evaluation : Prioritize primary literature from journals like Analytical Chemistry or Metabolomics .
Reproducibility: What steps are critical for replicating isotopic labeling experiments?
Q. Methodological Answer :
- Documentation : Record synthesis conditions (temperature, pH), storage protocols (-80°C in inert atmosphere), and handling practices (e.g., avoiding freeze-thaw cycles).
- Analytical Calibration : Regularly validate MS and NMR instruments with certified ¹³C standards.
- Data Transparency : Share raw datasets (e.g., mzML files) and computational scripts via repositories like MetaboLights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
